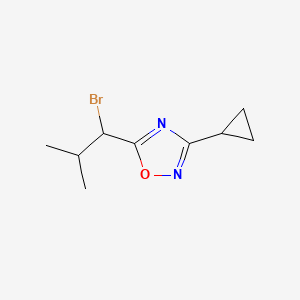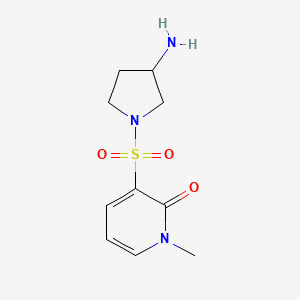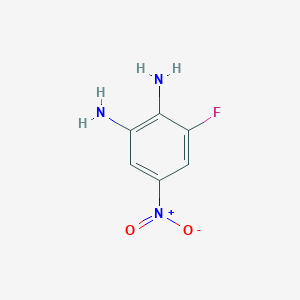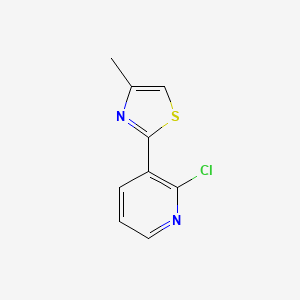
4-Cyclobutyltetrahydro-2H-pyran-4-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclobutyltetrahydro-2H-pyran-4-OL typically involves the ring-expansion of monocyclopropanated heterocycles. This method is stereoselective, scalable, and metal-free, making it an efficient approach for producing highly functionalized tetrahydropyran derivatives . The key step in this synthesis is the cyclopropylcarbinyl cation rearrangement, which selectively cleaves the unactivated endocyclic cyclopropane C−C bond .
Industrial Production Methods
. These services ensure the compound is available for research and industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
4-Cyclobutyltetrahydro-2H-pyran-4-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce various functionalized derivatives.
Aplicaciones Científicas De Investigación
4-Cyclobutyltetrahydro-2H-pyran-4-OL has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 4-Cyclobutyltetrahydro-2H-pyran-4-OL involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group can participate in hydrogen bonding and other interactions, influencing its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-Cyclobutyltetrahydro-2H-pyran-4-OL include other tetrahydropyran derivatives and heterocyclic compounds such as:
- 2H-Pyrans
- Dihydro-2H-pyrans
- Tetrahydropyridines
Uniqueness
This compound is unique due to its specific cyclobutyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds .
Propiedades
Fórmula molecular |
C9H16O2 |
|---|---|
Peso molecular |
156.22 g/mol |
Nombre IUPAC |
4-cyclobutyloxan-4-ol |
InChI |
InChI=1S/C9H16O2/c10-9(8-2-1-3-8)4-6-11-7-5-9/h8,10H,1-7H2 |
Clave InChI |
UKKPFABSIZEYEB-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)C2(CCOCC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![5-(Bromomethyl)-2-(3-chlorophenyl)benzo[d]oxazole](/img/structure/B11786434.png)




